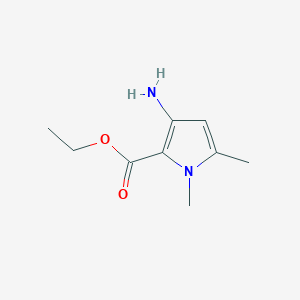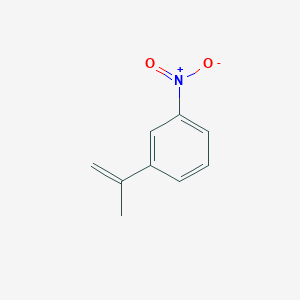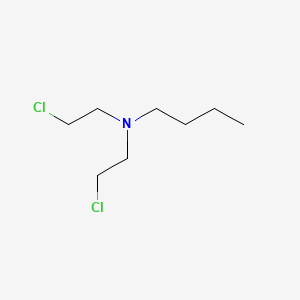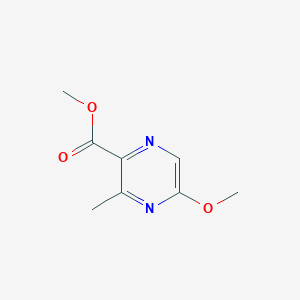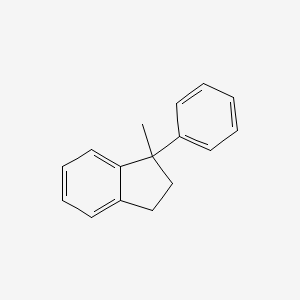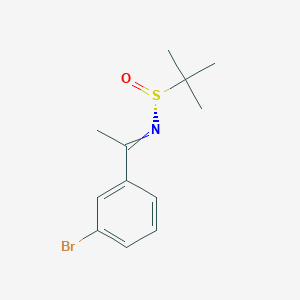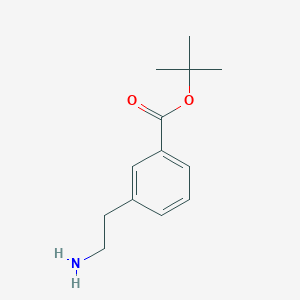
3-Hydroxychalcone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxychalcone is a member of the chalcone family, which are aromatic ketones forming the central core of many important biological compounds. Chalcones are biogenetic precursors of flavonoids and isoflavonoids, which are abundant in plants . The structure of this compound consists of two aromatic rings linked by a three-carbon α, β-unsaturated carbonyl system, with a hydroxyl group attached to the third carbon .
準備方法
Synthetic Routes and Reaction Conditions: The most common method for synthesizing chalcones, including 3-Hydroxychalcone, is the Claisen-Schmidt condensation. This reaction involves the condensation of an aryl aldehyde with an aryl ketone in the presence of an alcoholic alkali . The reaction typically proceeds under mild conditions, often at room temperature, and yields the desired chalcone product after purification.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified using techniques such as crystallization or chromatography to achieve the desired purity .
化学反応の分析
Types of Reactions: 3-Hydroxychalcone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form flavones and flavanones through oxidative cyclization.
Reduction: Reduction of the α, β-unsaturated carbonyl system can yield dihydrochalcones.
Substitution: The hydroxyl group can participate in substitution reactions, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Palladium (II) catalysis with oxidants such as DMSO under an oxygen atmosphere.
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Electrophilic aromatic substitution using reagents like halogens or nitro groups.
Major Products:
Flavones and Flavanones: Formed through oxidative cyclization.
Dihydrochalcones: Result from reduction reactions.
Substituted Chalcones: Various derivatives depending on the substituents introduced.
科学的研究の応用
3-Hydroxychalcone has a wide range of applications in scientific research:
作用機序
The mechanism of action of 3-Hydroxychalcone involves its interaction with various molecular targets and pathways:
Anticancer Activity: It induces apoptosis in cancer cells by modulating signaling pathways such as NF-κB.
Antioxidant Activity: It scavenges free radicals and upregulates antioxidant enzymes.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes.
Antimicrobial Activity: It disrupts microbial cell membranes and inhibits essential enzymes.
類似化合物との比較
3-Hydroxychalcone can be compared with other chalcones and flavonoids:
特性
分子式 |
C15H12O2 |
|---|---|
分子量 |
224.25 g/mol |
IUPAC名 |
3-(3-hydroxyphenyl)-1-phenylprop-2-en-1-one |
InChI |
InChI=1S/C15H12O2/c16-14-8-4-5-12(11-14)9-10-15(17)13-6-2-1-3-7-13/h1-11,16H |
InChIキー |
FGLRWHNZUBAWJK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)C=CC2=CC(=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


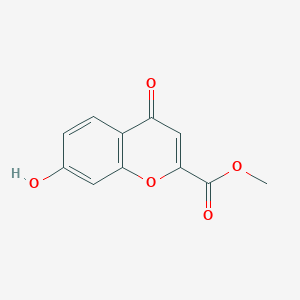
![Diethyl [2-oxo-3-(triphenylphosphoranylidene)propyl]phosphonate](/img/structure/B8759805.png)
